molecular formula C10H12BrNO2S B6194541 4-(4-bromopyridin-2-yl)-1lambda6-thiane-1,1-dione CAS No. 2680542-25-8

4-(4-bromopyridin-2-yl)-1lambda6-thiane-1,1-dione

Cat. No.: B6194541
CAS No.: 2680542-25-8
M. Wt: 290.2
InChI Key:
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Description

4-(4-Bromopyridin-2-yl)-1lambda6-thiane-1,1-dione is a chemical compound that features a bromopyridine moiety attached to a thiane-1,1-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromopyridin-2-yl)-1lambda6-thiane-1,1-dione typically involves the coupling of a bromopyridine derivative with a thiane-1,1-dione precursor. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts and boron reagents under mild conditions . This reaction is known for its efficiency in forming carbon-carbon bonds, making it a preferred method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromopyridin-2-yl)-1lambda6-thiane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromopyridine moiety to a pyridine derivative.

    Substitution: The bromine atom in the bromopyridine moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Scientific Research Applications

4-(4-Bromopyridin-2-yl)-1lambda6-thiane-1,1-dione has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4-bromopyridin-2-yl)-1lambda6-thiane-1,1-dione involves its interaction with molecular targets such as enzymes or receptors. The bromopyridine moiety can form hydrogen bonds or hydrophobic interactions with target proteins, while the thiane-1,1-dione structure may participate in redox reactions or act as a pharmacophore.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromopyridin-2-yl)-1lambda6-thiane-1,1-dione is unique due to its combination of a bromopyridine moiety and a thiane-1,1-dione structure

Properties

CAS No.

2680542-25-8

Molecular Formula

C10H12BrNO2S

Molecular Weight

290.2

Purity

95

Origin of Product

United States

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